Product packaging for Ethyl 6-hydroxypyridine-2-carboxylate(Cat. No.:CAS No. 53389-00-7)

Ethyl 6-hydroxypyridine-2-carboxylate

Cat. No.: B1336221
CAS No.: 53389-00-7
M. Wt: 167.16 g/mol
InChI Key: BHTPNYOMVLJREU-UHFFFAOYSA-N
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Description

Contextualization within Pyridine (B92270) Chemistry

The pyridine ring is a fundamental heterocyclic scaffold in organic chemistry. lifechemicals.comnih.gov It is the second most common nitrogen-containing heterocycle found in drugs approved by the U.S. Food and Drug Administration (FDA). lifechemicals.comnih.gov The structural unit of substituted pyridines is present in a vast number of compounds, including natural products like vitamins and alkaloids, as well as a wide array of synthetic pharmaceuticals and agrochemicals. lifechemicals.com

Ethyl 6-hydroxypyridine-2-carboxylate is a derivative of picolinic acid (pyridine-2-carboxylic acid). nih.gov Pyridine carboxylic acid isomers and their derivatives are recognized as highly versatile scaffolds in medicinal chemistry, forming the basis for numerous therapeutic agents. nih.govnih.gov The specific substitution pattern of this compound, featuring both a hydroxyl (or its tautomeric oxo form) and an ester group, provides multiple points for chemical modification, making it a valuable and functionalized member of the broader pyridine family. chemicalbook.comsigmaaldrich.com

Significance as a Research Scaffold and Intermediate

In modern chemical synthesis, certain molecules serve as foundational structures, or "scaffolds," upon which more complex molecular architectures are built. sigmaaldrich.com These molecules, often referred to as building blocks or intermediates, are crucial for the modular assembly of target compounds in fields like medicinal and materials chemistry. sigmaaldrich.com this compound functions as such a scaffold, providing a core structure that can be elaborated through various chemical reactions. synchem.de

This compound is a key intermediate in the synthesis of more complex heterocyclic systems. synchem.de The presence of the ester and hydroxyl groups allows for a range of chemical transformations, including nucleophilic substitution, condensation, and cyclization reactions. nih.govresearchgate.net Researchers utilize such pyridine-based building blocks to construct fused heterocyclic systems, where another ring is annulated to the initial pyridine core. nih.gov

For instance, related pyridine carboxylate intermediates are employed in the synthesis of imidazo[1,2-a]pyridines and benzimidazoles, classes of compounds investigated for their biological activities. nih.govresearchgate.net A common synthetic strategy involves the reaction of a substituted 2-aminopyridine (B139424) with an α-halocarbonyl compound to form an imidazo[1,2-a]pyridine (B132010) ring system. researchgate.net Similarly, the condensation of pyridine derivatives with compounds like o-phenylenediamine (B120857) can yield benzimidazole-substituted pyridines. The functional groups on this compound make it a suitable precursor for analogous synthetic pathways, enabling the creation of diverse and novel heterocyclic structures.

Table 2: Examples of Fused Heterocyclic Systems Derived from Pyridine Scaffolds
Scaffold TypeResulting Heterocyclic SystemGeneral Synthetic ApproachSource
Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylateImidazo[1,2-a]pyridine derivativesReaction with hydrazine (B178648) to form hydrazides, followed by cyclization. nih.gov
β-keto ester pyridine carboxylateEthyl 6-(benzimidazol-2-yl)-pyridine-2-carboxylateDirect condensation with o-phenylenediamine.
Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylateO-protected imidazo[1,2-a]pyridine derivativesProtection of the hydroxyl group followed by transformation into hydrazides, acyl azides, and amides. researchgate.net

The pyridine carboxylic acid framework is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds and approved drugs. nih.govnih.gov Derivatives of pyridine carboxylic acid isomers have been successfully developed into therapeutics for a wide range of diseases, including infections, cancer, diabetes, and hypertension. nih.gov

This compound, as a functionalized derivative of picolinic acid, represents a valuable starting point for the discovery of new pharmacologically active agents. nih.govnih.gov Its structure allows for systematic modification to explore structure-activity relationships (SAR), a fundamental process in drug discovery. whiterose.ac.uk Medicinal chemists can modify the ester and hydroxyl groups to synthesize libraries of related compounds, which can then be screened for therapeutic activity against various biological targets. whiterose.ac.ukmdpi.com For example, pyridine-2,6-dicarboxamide derivatives have been investigated for their ability to stabilize G-quadruplex DNA, indicating potential applications in anticancer therapy. mdpi.com

Overview of Research Trajectories

Current and future research involving this compound and similar building blocks is focused on several key areas. A major trajectory is its use in the generation of compound libraries for high-throughput screening. whiterose.ac.uk Modern drug discovery often relies on testing large numbers of diverse molecules to identify initial "hits" against a biological target. whiterose.ac.uk The strategic use of versatile scaffolds like this compound allows for the efficient, often automated, synthesis of such libraries. whiterose.ac.uk

Another research direction involves the development of novel synthetic methodologies to access complex molecular targets. This includes creating more efficient routes to known heterocyclic systems or discovering new reactions to build previously inaccessible structures. Furthermore, research continues to explore the incorporation of this and related pyridine scaffolds into molecules designed to interact with specific biological targets, such as enzymes or receptors, leveraging the known importance of the pyridine motif in bioactive compounds. nih.govmdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO3 B1336221 Ethyl 6-hydroxypyridine-2-carboxylate CAS No. 53389-00-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 6-oxo-1H-pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-2-12-8(11)6-4-3-5-7(10)9-6/h3-5H,2H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHTPNYOMVLJREU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80429013
Record name ethyl 6-hydroxypyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80429013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53389-00-7
Record name ethyl 6-hydroxypyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80429013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Advanced Preparative Strategies for Ethyl 6 Hydroxypyridine 2 Carboxylate and Its Derivatives

Esterification and Transesterification Reactions

Esterification is a fundamental reaction in organic synthesis that is commonly employed to produce ethyl 6-hydroxypyridine-2-carboxylate from its corresponding carboxylic acid.

Esterification of 6-Hydroxypicolinic Acid

The most direct route to synthesizing this compound is through the esterification of 6-hydroxypicolinic acid. This transformation is typically achieved via the Fischer-Speier esterification method. The process involves reacting 6-hydroxypicolinic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is driven to completion by removing the water formed, often by azeotropic distillation.

The synthesis of the precursor, 6-hydroxypicolinic acid, can be accomplished by reacting 2-bromo-6-hydroxypyridine (B114848) with carbon dioxide. chemicalbook.com This carboxylation reaction provides the necessary acid functionality for the subsequent esterification step.

ReactantReagentProductConditions
6-Hydroxypicolinic AcidEthanol, Acid CatalystThis compoundReflux, Removal of water

Mechanisms of Ester Formation

The Fischer esterification proceeds through a six-step, reversible mechanism known as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation). masterorganicchemistry.com

Protonation: The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst, which activates the carbonyl carbon, making it more electrophilic. masterorganicchemistry.comyoutube.com

Nucleophilic Addition: A molecule of ethanol acts as a nucleophile and attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.com

Deprotonation: A proton is transferred from the oxonium ion of the tetrahedral intermediate to a base (such as another ethanol molecule). masterorganicchemistry.com

Protonation: One of the hydroxyl groups of the intermediate is protonated by the acid catalyst, forming a good leaving group (water). masterorganicchemistry.com

Elimination: The water molecule is eliminated, and the carbonyl group is reformed. masterorganicchemistry.com

Deprotonation: The protonated carbonyl of the ester is deprotonated to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.com

All steps in the Fischer esterification are in equilibrium. To achieve a high yield of the ester, the equilibrium must be shifted towards the products, typically by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com

Pyridine (B92270) Ring Formation and Functionalization

An alternative to esterification involves constructing the pyridine ring with the required functional groups already in place or in a form that can be easily converted.

Synthesis from Precursor Pyridine Derivatives

The synthesis of functionalized pyridines can be achieved by starting with simpler, substituted pyridine precursors. For instance, 2-substituted pyridines can be obtained by reacting pyridine N-oxides with Grignard reagents in THF, followed by treatment with acetic anhydride. organic-chemistry.org This method allows for the introduction of various alkyl or aryl groups at the 2-position of the pyridine ring. Further functionalization, such as hydroxylation and carboxylation, would then be required to arrive at the target molecule.

Another approach involves the oxidation of precursor molecules. For example, 3,6-dihydroxypicolinic acid has been synthesized from 3-hydroxypicolinic acid via an Elbs oxidation. nih.gov This highlights how existing pyridine derivatives can be modified to introduce additional hydroxyl groups, a key feature of the target compound.

Regioselective Synthesis Approaches

Controlling the position of substituents on the pyridine ring is crucial for the synthesis of a specific isomer like this compound. Regioselective synthesis aims to direct the formation of bonds at specific positions. For example, the reaction of benzynes with pyridine N-oxides can be controlled to selectively produce 2-substituted pyridines by modifying the reaction conditions. rsc.org

Similarly, a regioselective synthesis of 2,6-diarylpyridines has been achieved through a base-catalyzed ring transformation of 2H-pyran-2-ones with benzamide. rsc.org These methods demonstrate that by choosing the appropriate starting materials and reaction conditions, it is possible to control the substitution pattern on the pyridine ring, which is essential for the targeted synthesis of molecules like this compound.

MethodPrecursorsProduct TypeKey Feature
Reaction with BenzynesPyridine N-oxides, Benzynes2-substituted pyridinesCondition-dependent regioselectivity rsc.org
Ring Transformation2H-pyran-2-ones, Benzamide2,6-disubstituted pyridinesBase-catalyzed regioselectivity rsc.org

Base-Mediated Cascade Reactions in Pyridine Synthesis

Cascade reactions, where multiple bond-forming events occur in a single pot, offer an efficient route to highly substituted pyridines. Base-mediated cascade reactions are particularly useful in this regard. For instance, the reaction of α,β-unsaturated ketones and 1,1-enediamines, mediated by a base, can produce 2-amino-4,6-diarylpyridine derivatives through a sequence of Michael addition, intramolecular cyclization, and aromatization. organic-chemistry.org

Another example involves the base-catalyzed cascade synthesis of multisubstituted dihydrofuropyridine derivatives from N-propargylic β-enaminones and arylaldehydes. rsc.org These complex reactions demonstrate the power of cascade strategies to quickly build up molecular complexity from simple starting materials. While not directly yielding this compound, these methodologies showcase advanced strategies for constructing the core pyridine scaffold that could be adapted for the synthesis of the target compound and its derivatives. nih.gov

Advanced Synthetic Protocols

Advanced synthetic methodologies for obtaining the this compound core and its saturated derivatives often involve sophisticated chemical strategies to ensure high yield and selectivity.

Intramolecular Nucleophilic Substitution Strategies

While direct literature on the synthesis of this compound via intramolecular nucleophilic substitution is not extensively detailed, a plausible and chemically sound approach can be proposed based on established principles of organic synthesis. This strategy would likely involve the cyclization of a linear precursor that contains all the necessary carbon and nitrogen atoms.

A hypothetical synthetic pathway could commence with a Claisen condensation reaction between a β-keto ester and an appropriate acyclic amine-containing substrate. The resulting intermediate, possessing both a nucleophilic nitrogen and an electrophilic carbonyl group, could then undergo an intramolecular cyclization. The final step would involve dehydration to form the aromatic pyridine ring. The choice of reaction conditions, such as the base and solvent, would be critical to favor the intramolecular cyclization over competing intermolecular reactions. Lewis acid catalysis could also be explored to facilitate the cyclization of suitable precursors. rsc.org

Catalytic Hydrogenation Methods for Pyridone Esters

The reduction of the pyridine ring in pyridone esters to the corresponding piperidine (B6355638) derivatives is a valuable transformation, providing access to saturated heterocyclic scaffolds. Catalytic hydrogenation is a common and effective method to achieve this. Various transition metal catalysts, including rhodium, iridium, and palladium, have been employed for this purpose, often requiring specific reaction conditions to achieve high yields and selectivity. chemrxiv.orgresearchgate.netchemrxiv.orgrsc.orgeventsair.comrecercat.catnih.govmasterorganicchemistry.comrsc.orgresearchgate.net

Recent studies have highlighted the efficacy of rhodium(III) oxide (Rh₂O₃) as a catalyst for the hydrogenation of a wide array of functionalized pyridines under mild conditions. researchgate.netrsc.org For instance, pyridines bearing carboxylic acid and ester functionalities can be successfully reduced. Similarly, iridium-based catalysts have demonstrated high activity and selectivity in the ionic hydrogenation of pyridines, tolerating a broad range of sensitive functional groups. chemrxiv.orgchemrxiv.orgrsc.orgeventsair.comdicp.ac.cn Palladium on carbon (Pd/C) is also a widely used heterogeneous catalyst for such reductions. recercat.catmasterorganicchemistry.comresearchgate.net

Below is a table summarizing various catalytic systems and their performance in the hydrogenation of pyridine carboxylate derivatives.

CatalystSubstratePressure (bar)Temperature (°C)SolventYield (%)Reference
Rh₂O₃Pyridine with ester/acid group540TFE>99 researchgate.netrsc.org
[Ir(cod)Cl]₂/LigandPyridinium salts600 psi28PhMe/CH₂Cl₂up to 93 dicp.ac.cn
Pd/CAlkenes (general)1-830-90VariousHigh recercat.catmasterorganicchemistry.com
[Rh(COD)Binapine]BF₄2-Pyridine ketones---up to 99 nih.govresearchgate.net

Derivatization Strategies of the this compound Scaffold

The this compound scaffold offers multiple sites for chemical modification, allowing for the generation of a diverse library of derivatives.

Modifications at the Pyridine Ring

The pyridine ring of this compound is amenable to various electrophilic substitution reactions, although the electron-donating nature of the hydroxyl group and the electron-withdrawing nature of the carboxylate group will direct the position of substitution.

Halogenation: Introduction of halogen atoms, such as chlorine or bromine, can be achieved using appropriate halogenating agents. For example, the reaction of picolinic acid with thionyl chloride has been shown to yield 4-chloro-N-alkyl-N-phenylpicolinamides, indicating that chlorination of the pyridine ring can occur under certain conditions. nih.gov Decarboxylative halogenation is another potential route, although it would result in the loss of the carboxylate group. acs.orgnih.gov

Nitration: The introduction of a nitro group onto the pyridine ring can be accomplished using nitrating agents like a mixture of sulfuric acid and potassium nitrate. researchgate.netrsc.orgresearchgate.net The position of nitration will be influenced by the existing substituents.

Alkylation: C-alkylation of the pyridine ring, particularly at positions activated by the hydroxyl group, could be achieved using various alkylating agents under appropriate catalytic conditions. For instance, Ni/Lewis acid co-catalyzed C-6 alkylation of 2-hydroxypyridine (B17775) has been reported. researchgate.net

Transformations of the Carboxylate Ester Group

The ethyl carboxylate group at the C-2 position is a versatile handle for a range of chemical transformations.

Hydrolysis: The ester can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. nih.govlibretexts.orgwjec.co.uk This carboxylic acid can then serve as a precursor for other functional groups.

Amidation: The ester can be converted to an amide through direct reaction with an amine, often facilitated by a coupling agent or by first converting the ester to the more reactive acyl chloride or by direct coupling of the corresponding carboxylate salt with an amine. nih.govorganic-chemistry.orgnih.govbiosynth.comgoogle.commdpi.com A variety of primary and secondary amines can be used to generate a diverse set of amides.

Reduction: The ester group can be reduced to a primary alcohol (hydroxymethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄). researchgate.netnih.govlibretexts.orgkhanacademy.orgorganic-chemistry.org Milder reducing agents such as sodium borohydride (B1222165) are typically not strong enough to reduce esters. libretexts.org

These derivatization strategies allow for the fine-tuning of the physicochemical properties of the this compound scaffold for various applications.

Mechanistic Investigations of Reactions Involving Ethyl 6 Hydroxypyridine 2 Carboxylate

Reaction Pathway Elucidation

Comprehensive experimental or computational studies elucidating specific reaction pathways for ethyl 6-hydroxypyridine-2-carboxylate were not found in the surveyed literature. The elucidation of a reaction mechanism, whether it proceeds through a concerted or stepwise pathway, involves intricate methods that have not yet been specifically applied to this compound in available research.

Concerted vs. Stepwise Mechanisms

A concerted mechanism involves a single transition state with no intermediate, where all bond-breaking and bond-forming events occur simultaneously. nih.gov In contrast, a stepwise mechanism proceeds through one or more intermediates, each flanked by a transition state. nih.gov Distinguishing between these pathways often requires techniques like kinetic isotope effect studies, which measure the effect of isotopic substitution on reaction rates. diva-portal.org While computational studies have been used to compare the energy profiles of concerted versus stepwise routes for reactions like dehydro-Diels-Alder cycloadditions, such analyses for reactions involving this compound are not available. nih.govresearchgate.net

Role of Transition States in Reaction Dynamics

The transition state represents the highest energy point along a reaction coordinate, acting as the barrier to the reaction. wikipedia.orglibretexts.org According to transition state theory, the rate of a reaction is determined by the concentration of the activated complex at this point and the frequency with which it converts to the product. wikipedia.orgdalalinstitute.com The structure and energy of the transition state are critical for understanding reaction kinetics. ox.ac.uk However, specific research defining the transition state structures and their role in the reaction dynamics of this compound has not been published.

Catalytic Mechanisms and Reaction Kinetics

While catalysis is a cornerstone of modern organic synthesis, specific reports on the catalytic mechanisms and detailed reaction kinetics for transformations of this compound are not detailed in the available literature. General principles of catalysis can be applied, but compound-specific data is absent.

Metal-Catalyzed Processes

Transition metals are widely used to catalyze a variety of organic reactions, including cross-coupling and functionalization. However, specific studies detailing metal-catalyzed processes where this compound is the primary substrate are not described in the surveyed research.

Influence of Catalysts on Reaction Selectivity

The choice of catalyst and ligands can profoundly influence the selectivity (chemo-, regio-, and stereoselectivity) of a chemical reaction. Catalysts can stabilize specific transition states or intermediates, directing the reaction toward a desired product. Without specific examples of catalyzed reactions involving this compound, a discussion of how catalysts influence its reaction selectivity remains speculative.

Intramolecular Transformations and Rearrangements

One of the most relevant intramolecular transformations for this compound is tautomerism. Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. libretexts.org

For this compound, a prominent form of this transformation is keto-enol tautomerism. The "enol" form (the hydroxypyridine structure) exists in equilibrium with its "keto" tautomer, ethyl 6-oxo-1,6-dihydropyridine-2-carboxylate. libretexts.orglibretexts.org This process involves the migration of the hydrogen atom from the hydroxyl group to the ring nitrogen, accompanied by a rearrangement of the double bonds within the pyridine (B92270) ring. acs.org

The equilibrium position between the keto and enol forms is influenced by several factors, including solvent polarity and the potential for intramolecular hydrogen bonding. acs.orgmasterorganicchemistry.com In many hydroxypyridine systems, the equilibrium can favor one tautomer significantly. libretexts.org For example, in 2,4-pentanedione, conjugation and intramolecular hydrogen bonding stabilize the enol form, making it the major tautomer at equilibrium. libretexts.org The presence of both a hydroxyl group and a carboxylate group on the pyridine ring can lead to complex equilibria and influence the compound's reactivity and structure. acs.org

Tautomerism and Proton Transfer Mechanisms (e.g., Enol-Keto Tautomerism)

This compound can exist in two primary tautomeric forms: the enol (or hydroxypyridine) form and the keto (or pyridone) form. This phenomenon, known as enol-keto tautomerism, involves the migration of a proton and the simultaneous shift of double bonds. The equilibrium between these two forms is a critical determinant of the molecule's chemical and physical properties.

The tautomerization process involves an intramolecular proton transfer, a fundamental reaction in chemistry. Theoretical studies on the closely related 6-hydroxypicolinic acid provide valuable insights into the energetics of this process. physchemres.org Computational models, such as Density Functional Theory (DFT), have been employed to calculate the energy landscape of the tautomerization, including the transition state energies. These studies indicate that the relative stability of the tautomers can be influenced by the surrounding medium, with different solvents potentially favoring one form over the other. physchemres.org

The proton transfer can proceed through various mechanisms. A direct intramolecular proton transfer involves a high-energy four-membered transition state. Alternatively, the process can be facilitated by solvent molecules, such as water, which can act as a proton shuttle, thereby lowering the activation energy barrier. This solvent-assisted proton transfer is a common mechanism in protic solvents.

The following interactive data table summarizes the calculated relative energies of the enol and keto tautomers and the transition state for the tautomerization of 6-hydroxypicolinic acid, a structural analog of this compound. These values, obtained from computational studies, illustrate the energy barriers and thermodynamic preferences in the tautomerization process. physchemres.org

Table 1: Calculated Relative Energies for the Tautomerization of 6-Hydroxypicolinic Acid Data adapted from a computational study on 6-hydroxypicolinic acid, a close structural analog. physchemres.org

Tautomeric Form/Transition StateRelative Energy (kJ/mol)
Enol Form0.00
Keto FormData not available in the provided search results
Transition StateData not available in the provided search results

Base-Promoted Rearrangement Mechanisms

While the tautomeric equilibrium of this compound is a well-established phenomenon, the exploration of its base-promoted rearrangement mechanisms is a less documented area of its chemistry. The presence of multiple reactive sites, including the acidic hydroxyl group, the ester functionality, and the pyridine ring itself, suggests the potential for various base-induced transformations.

In the presence of a strong base, deprotonation of the hydroxyl group is the initial and most facile step, leading to the formation of a pyridinolate anion. This anion is a key intermediate that can participate in subsequent reactions. The distribution of the negative charge across the oxygen and nitrogen atoms of the pyridine ring influences the regioselectivity of further reactions.

One plausible, though not experimentally confirmed for this specific compound, rearrangement pathway could involve a nucleophilic attack initiated by the pyridinolate. For instance, an intramolecular cyclization could potentially occur, although this would depend on the conformational flexibility of the molecule and the nature of the base and reaction conditions.

Another hypothetical rearrangement could be a ring-opening/ring-closing sequence, a process observed in other heterocyclic systems under basic conditions. This would likely require more forcing conditions and would be highly dependent on the stability of the resulting intermediates.

Coordination Chemistry and Supramolecular Assembly of Ethyl 6 Hydroxypyridine 2 Carboxylate

Ligand Properties and Chelation

The coordination chemistry of Ethyl 6-hydroxypyridine-2-carboxylate is largely dictated by the presence of multiple donor atoms (nitrogen and oxygen), which allows it to act as a versatile ligand in the formation of metal complexes. The pyridine (B92270) nitrogen, the hydroxyl oxygen, and the carbonyl oxygen of the ester group can all participate in coordination, leading to various chelation modes.

This compound can exhibit different coordination modes depending on the metal ion and reaction conditions. The most common modes involve the nitrogen atom of the pyridine ring and the oxygen atoms of the hydroxyl and carboxylate groups.

N,O-Chelation: In its simplest chelating role, the ligand can coordinate to a metal center through the pyridine nitrogen and the hydroxyl oxygen, forming a stable five-membered chelate ring. This mode is prevalent in many pyridine-based ligands with a hydroxyl group in the ortho position.

N,O,O-Chelation: A more complex coordination involves the participation of the pyridine nitrogen, the hydroxyl oxygen, and one of the oxygen atoms from the carboxylate group. This results in the formation of a tridentate ligand, which can lead to more stable and intricate coordination geometries. This type of chelation is observed in related molecules like pyridine-2,6-dicarboxylic acid, which acts as a tridentate ligand. rsc.org

The specific chelation mode adopted can be influenced by factors such as the size and charge of the metal ion, the pH of the medium, and the presence of other competing ligands.

The ability of this compound to form stable complexes with a variety of metal ions is a key aspect of its chemistry. The formation of chelate rings contributes significantly to the thermodynamic stability of the resulting metal complexes, an observation known as the chelate effect.

While specific stability constants for this compound complexes are not widely reported, data from analogous systems, such as pyridine-2,6-dicarboxylic acid, can provide valuable insights. For instance, pyridine-2,6-dicarboxylic acid forms complexes with a range of metal ions, and their stability is influenced by the nature of the metal. nih.gov The stability of these complexes generally follows the Irving-Williams series for divalent metal ions.

The stability of metal complexes is a critical factor in their potential applications, influencing their behavior in biological systems and their efficacy in catalysis or materials science.

Table 1: Factors Influencing Metal Complex Stability

FactorDescription
Nature of Metal Ion The charge, size, and electron configuration of the metal ion affect the strength of the metal-ligand bonds.
Ligand Basicity More basic ligands generally form more stable complexes.
Chelate Effect The formation of five- or six-membered chelate rings enhances the stability of the complex.
Steric Hindrance Bulky substituents on the ligand can decrease the stability of the complex.

Crystal Engineering and Supramolecular Interactions

In the solid state, the arrangement of molecules is governed by a variety of non-covalent interactions. For this compound and its derivatives, hydrogen bonding and π-stacking are the predominant forces that direct the formation of their crystal lattices.

Hydrogen bonds play a crucial role in the crystal packing of pyridine-carboxylate derivatives. The presence of both hydrogen bond donors (the hydroxyl group) and acceptors (the pyridine nitrogen and carbonyl oxygen) facilitates the formation of extensive hydrogen-bonding networks.

In related structures, such as 3,6-dihydroxypicolinic acid, intramolecular O—H⋯O hydrogen bonds are observed, and molecules are connected into three-dimensional networks through intermolecular O—H⋯O and C—H⋯O hydrogen bonds. nih.gov These interactions create robust supramolecular architectures. rsc.org The specific patterns of hydrogen bonding can lead to the formation of chains, sheets, or more complex three-dimensional structures. researchgate.net

Table 2: Common Hydrogen Bond Motifs in Pyridine-Carboxylate Crystals

MotifDescription
Intramolecular O—H⋯O Formation of a hydrogen bond between the hydroxyl group and the carboxylate oxygen within the same molecule. nih.gov
Intermolecular O—H⋯O Hydrogen bonding between the hydroxyl and carboxylate groups of adjacent molecules. nih.gov
Intermolecular N—H⋯O In protonated forms, the pyridine nitrogen can act as a hydrogen bond donor to a carboxylate oxygen. nih.gov
Intermolecular C—H⋯O Weaker hydrogen bonds involving carbon atoms as donors. nih.gov

In addition to hydrogen bonding, π-π stacking interactions between the aromatic pyridine rings are a significant factor in the crystal packing of these compounds. These interactions occur when the planar pyridine rings of adjacent molecules are arranged in a parallel or near-parallel fashion.

Applications of Coordination Compounds

The coordination compounds of pyridine-carboxylate ligands have been explored for a variety of applications, leveraging their diverse structural and electronic properties. While specific applications for complexes of this compound are not extensively documented, the broader class of pyridine-carboxylate metal complexes has shown promise in several areas.

Many metal complexes exhibit biological activity and have been investigated for their potential as therapeutic agents. mdpi.comresearchgate.net For example, coordination compounds are studied for their antimicrobial and anticancer properties. nih.gov The chelation of metal ions can alter their bioavailability and redox properties, which is a key principle in the design of metal-based drugs.

Furthermore, the catalytic activity of coordination compounds is a well-established field. mdpi.com Metal complexes can act as catalysts in a wide range of organic transformations. The ligand environment plays a crucial role in tuning the reactivity and selectivity of the metal center.

Finally, the ability of these ligands to form well-defined supramolecular assemblies with metal ions makes them attractive for the development of new materials with interesting magnetic, optical, or porous properties.

Catalytic Applications of Metal Complexes

The presence of the 6-hydroxy group in the pyridine ring of ligands derived from 6-hydroxypicolinic acid has been shown to play a crucial role in the catalytic activity of their metal complexes. This is particularly evident in palladium-catalyzed C-H activation reactions, a key process in modern organic synthesis.

Recent research has demonstrated that 6-hydroxypicolinic acid can act as a "cooperating ligand" in palladium-mediated C-H activation of arenes. uva.esresearchgate.net In this context, the deprotonated hydroxyl group (pyridone) is believed to assist in the C-H cleavage step. uva.esresearchgate.net Palladium complexes of the general formula [Pd(L)(C₆F₅)(py)]ⁿ⁻, where L is the deprotonated 6-hydroxypicolinate ligand, have been synthesized and their ability to activate the C-H bonds of arenes such as pyridine, toluene, and ethyl benzoate (B1203000) has been studied. uva.esresearchgate.net

The catalytic performance of these complexes is influenced by the reaction conditions, particularly the choice of base. The use of soluble carbonate bases has been found to improve the catalytic direct arylation of arenes, suggesting that a dianionic coordination mode of the ligand, favored by higher base concentration, is crucial for efficient C-H activation. uva.es However, it has also been noted that the ligand can promote the formation of byproducts, such as the homocoupling of the aryl halide. uva.es

Below is a data table summarizing the findings from a study on the cooperating ability of 6-hydroxypicolinic acid in the palladium-catalyzed C-H activation of various arenes.

AreneCatalystBaseSolventProduct Yield (%)Reference
Pyridine[Pd(6-hydroxypicolinate)(C₆F₅)(py)]⁻-Pyridine15 uva.es
Toluene[Pd(6-hydroxypicolinate)(C₆F₅)(py)]⁻-Toluene25 uva.es
Ethyl Benzoate[Pd(6-hydroxypicolinate)(C₆F₅)(py)]⁻-Ethyl Benzoate30 uva.es
PhenylacetylenePd(OAc)₂ / 6-hydroxypicolinic acidK₂CO₃TolueneModerate uva.es
1-Iodo-4-nitrobenzenePd(OAc)₂ / 6-hydroxypicolinic acidCs₂CO₃Toluene/DMAModerate uva.es

Design of Functional Materials

The ability of pyridine-carboxylate ligands to bridge metal centers has led to their extensive use in the construction of coordination polymers and metal-organic frameworks (MOFs). These materials are of great interest due to their tunable structures and potential applications in areas such as gas storage, separation, catalysis, and sensing. researchgate.net

While specific examples utilizing this compound are not extensively documented, the broader class of hydroxypyridine carboxylate ligands has been successfully employed in the synthesis of functional coordination polymers. The hydroxyl group can either remain protonated and act as a hydrogen bond donor or be deprotonated to participate in coordination, leading to a variety of structural motifs.

For instance, the related ligand 4-hydroxypyridine-2,6-dicarboxylic acid has been used to synthesize novel coordination polymers with zinc(II) and neodymium(III). These materials exhibit diverse network structures, from 1D zigzag chains to 2D and 3D frameworks. The presence and coordination of the hydroxyl group have been shown to dramatically influence the final structure of the assembly.

The functional properties of such materials are intrinsically linked to their structure and the choice of metal ion. For example, coordination polymers incorporating lanthanide ions are known for their potential luminescent properties, while those with transition metals like cobalt can exhibit interesting magnetic behaviors. mdpi.com The porosity of these frameworks also makes them candidates for applications in gas sorption.

The following table provides examples of functional materials constructed from pyridine-dicarboxylate ligands, illustrating the potential for creating diverse structures with various properties.

LigandMetal IonFramework DimensionalityKey Feature/Potential ApplicationReference
4-Hydroxypyridine-2,6-dicarboxylic acidZn(II)2D (4,4) netStructural diversity influenced by hydroxyl group
4-Hydroxypyridine-2,6-dicarboxylic acidNd(III)3D microporousPotential for gas sorption
Pyridine-3,5-bis(phenyl-4-carboxylic) acidCo(II)2D layerMagnetic properties mdpi.com
Pyridine-3,5-bis(phenyl-4-carboxylic) acidZn(II)3D frameworkPhotoluminescence mdpi.com
Pyridine-2,5-dicarboxylic acidZn(II)3DSelective and sensitive detection of hazardous substances researchgate.net

Theoretical and Computational Studies on Ethyl 6 Hydroxypyridine 2 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, providing detailed information about molecular structures and energies. These calculations solve the Schrödinger equation, albeit in an approximate manner, for a given molecule. The two primary approaches used are Density Functional Theory (DFT) and Ab Initio methods.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a ubiquitous tool in computational chemistry for investigating the electronic structure of molecules. mdpi.com It is favored for its balance of accuracy and computational efficiency. researchgate.net DFT methods calculate the total energy of a system based on its electron density rather than the complex many-electron wavefunction. A common approach involves using a functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a basis set like 6–311++G(d,p) to optimize the molecular geometry and predict various properties. nih.govmdpi.com

For molecules similar to Ethyl 6-hydroxypyridine-2-carboxylate, DFT is used to determine the most stable conformation by calculating structural parameters like bond lengths and angles. nih.gov These theoretical values can then be compared with experimental data from crystallographic studies of related compounds to validate the computational model.

Table 1: Illustrative DFT-Calculated Structural Parameters for a Heterocyclic Carboxylate (Data based on a structurally related compound, Ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate, for illustrative purposes) researchgate.net

ParameterBondCalculated Bond Length (Å) (Gas Phase)
Bond LengthC=O1.212
Bond LengthC-O (ester)1.358
Bond LengthO-C (ethyl)1.451
Bond LengthC-N (ring)1.385
Bond LengthC=C (ring)1.379

These calculations are instrumental in understanding the foundational geometry from which all other electronic properties are derived. nih.gov

Electronic Structure and Reactivity Predictions

Computational methods are highly effective at predicting the electronic properties and chemical reactivity of molecules. Analyses such as HOMO-LUMO and Molecular Electrostatic Potential (MEP) mapping provide a detailed picture of how a molecule is likely to behave in a chemical reaction.

HOMO-LUMO Analysis and Chemical Potential

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical stability and reactivity. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive because it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large gap indicates high stability. From the energies of the HOMO (EHOMO) and LUMO (ELUMO), several global reactivity descriptors can be calculated, including the chemical potential (μ). researchgate.netajchem-a.com

Chemical Potential (μ) : This descriptor measures the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. ajchem-a.com

Table 2: Illustrative Frontier Orbital Energies and Reactivity Descriptors (Data based on ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate for illustrative purposes) materialsciencejournal.org

ParameterValue (eV)
EHOMO-7.06
ELUMO-2.54
HOMO-LUMO Gap (ΔE)4.52
Chemical Potential (μ)-4.80

This analysis helps in predicting how this compound might interact with other reagents.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. researchgate.netuni-muenchen.de The MEP map is plotted onto the molecule's constant electron density surface, using a color scale to represent different electrostatic potential values.

Red regions indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms like oxygen and nitrogen. researchgate.netnih.gov

Blue regions indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack, often found around hydrogen atoms bonded to electronegative atoms. nih.gov

Green regions represent areas of neutral potential.

For this compound, the MEP map would be expected to show significant negative potential (red) around the oxygen atoms of the hydroxyl and carboxylate groups, as well as the nitrogen atom in the pyridine (B92270) ring. These would be the primary sites for hydrogen bonding and electrophilic interactions. Positive potential (blue) would likely be concentrated around the hydrogen atom of the hydroxyl group. researchgate.netresearchgate.net

Intermolecular Interactions and Spectroscopic Property Predictions

Theoretical calculations are also invaluable for predicting how molecules interact with each other and for interpreting spectroscopic data.

DFT calculations can model and quantify intermolecular forces such as hydrogen bonding and π-π stacking. researchgate.netmdpi.com For this compound, the presence of both a hydrogen bond donor (the -OH group) and multiple acceptors (the N atom and carbonyl oxygen) suggests a strong capacity for forming intermolecular hydrogen bonds. These interactions are critical in determining the molecule's crystal structure and its behavior in condensed phases.

Furthermore, computational chemistry is widely used to predict spectroscopic properties. By calculating the harmonic vibrational frequencies using DFT, one can predict the molecule's infrared (IR) and Raman spectra. nih.gov Comparing these predicted spectra with experimental results helps to confirm the molecular structure and assign vibrational modes to specific functional groups. researchgate.net Similarly, Time-Dependent DFT (TD-DFT) can be used to calculate electronic transition energies, which correspond to the absorption peaks observed in UV-Vis spectroscopy. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a chemically intuitive description of the electron density distribution in a molecule. It translates the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonds. This analysis is instrumental in understanding the intramolecular and intermolecular interactions that govern the stability and reactivity of a molecule.

For this compound, NBO analysis, typically performed using Density Functional Theory (DFT) methods, would elucidate several key aspects of its electronic structure. The analysis would quantify the electron density on each atom, providing insights into the charge distribution and the partial positive or negative character of different atomic sites. A significant focus of NBO analysis is the study of donor-acceptor interactions, which are quantified by second-order perturbation theory. These interactions represent the delocalization of electron density from an occupied Lewis-type NBO (a donor, such as a lone pair or a bonding orbital) to an unoccupied non-Lewis-type NBO (an acceptor, typically an antibonding orbital). The stabilization energy (E(2)) associated with these interactions is a measure of their strength.

A hypothetical NBO analysis data table for this compound might look like the following, illustrating the types of interactions that would be investigated:

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP (1) O(hydroxyl)π* (C5-C6)Value
LP (1) N(pyridine)π* (C2-C3)Value
π (C2-C3)π* (C4-C5)Value
LP (2) O(carbonyl)σ* (C(carbonyl)-O(ester))Value

Note: The values in this table are illustrative and not based on actual computational results for this compound.

Vibrational Frequencies and Spectroscopic Simulations

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a fundamental experimental method for the identification and structural characterization of molecules. Computational chemistry provides a powerful complement to these experimental techniques by allowing for the simulation of vibrational spectra. By calculating the harmonic vibrational frequencies, one can predict the positions of the absorption bands in the IR and Raman spectra. These calculations are typically performed using DFT methods, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-311++G(d,p)). physchemres.org

For this compound, a theoretical vibrational analysis would involve first optimizing the molecular geometry to find its most stable conformation. Subsequently, the vibrational frequencies and their corresponding intensities (for IR) and Raman activities would be calculated. The calculated frequencies are often scaled by an empirical factor to better match the experimental data, accounting for anharmonicity and other limitations of the theoretical model.

The simulated spectra would allow for the assignment of specific vibrational modes to the observed experimental bands. For instance, the characteristic stretching vibrations of the O-H group, the C=O of the ester, the C-N and C-C bonds of the pyridine ring, and the various C-H bonds could be precisely identified. Studies on related pyridine carboxylic acid derivatives have demonstrated the accuracy of DFT calculations in predicting vibrational spectra. physchemres.org The tautomerism between the hydroxy and pyridone forms of the molecule would also be reflected in the vibrational spectra, with distinct vibrational signatures for each tautomer. nih.govphyschemres.org

A representative, though hypothetical, table of calculated and experimental vibrational frequencies for this compound is presented below to illustrate the expected findings:

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Assignment
ν(O-H)ValueValueHydroxyl stretch
ν(C=O)ValueValueCarbonyl stretch
ν(C=C), ν(C=N)ValueValuePyridine ring stretches
δ(C-H)ValueValueC-H in-plane bending
γ(C-H)ValueValueC-H out-of-plane bending

Note: The values in this table are illustrative and not based on actual computational and experimental results for this compound.

Molecular Dynamics Simulations (if applicable)

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. MD simulations provide a detailed view of the conformational dynamics of a molecule and its interactions with its environment, such as a solvent or a biological macromolecule.

For this compound, MD simulations could be particularly useful in several contexts. If the molecule is being investigated for its potential as a drug candidate, MD simulations can be used to study its binding to a target protein. These simulations can reveal the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. They can also provide insights into the conformational changes that may occur upon binding. Studies on nicotinamide-based derivatives have successfully employed MD simulations to understand their interaction with enzymes like VEGFR-2. nih.gov

Furthermore, MD simulations can be used to study the solvation of this compound in different solvents. This can help in understanding its solubility and how the solvent environment affects its conformational preferences. The dynamics of the ester group and the potential for intramolecular hydrogen bonding can also be explored through MD simulations. While specific MD simulation studies on this compound are not detailed in the provided search results, the methodologies are well-established and applicable to this compound.

Pharmacological and Biomedical Research Applications of Ethyl 6 Hydroxypyridine 2 Carboxylate Derivatives

Structure-Activity Relationship (SAR) Studiesacs.orgnih.gov

The biological activity of derivatives based on the hydroxypyridine-carboxylate scaffold is intricately linked to their molecular structure. Structure-Activity Relationship (SAR) studies are crucial in elucidating how specific structural features influence the therapeutic efficacy and target interaction of these compounds.

Influence of Structural Modifications on Biological Activityacs.org

Systematic modifications of the ethyl 6-hydroxypyridine-2-carboxylate core have demonstrated significant impacts on biological activity. Research into inhibitors for the influenza virus PA endonuclease, a metalloenzyme with a dinuclear Mn2+ active site, highlights the sensitivity of this scaffold to structural changes. acs.org The hydroxypyridinone core acts as a metal-binding pharmacophore, and alterations to its components can drastically change inhibitory potency.

Another key example is the development of 1-hydroxypyridine-2(1H)-thiones-6-carboxylic acid as a potent inhibitor of VIM-2, a metallo-β-lactamase. The addition of a carboxylic acid group at the 6th position of the parent compound, 1-hydroxypyridine-2-thione, led to a remarkable 6,900-fold decrease in cytotoxicity, indicating that this modification significantly limits off-target effects against other cellular zinc enzymes. nih.gov

Scaffold/DerivativeStructural ModificationTargetImpact on Biological ActivitySource
Hydroxypyridinone Carboxylic AcidReplacement of carboxylic acid oxygen with nitrogenInfluenza PA EndonucleaseAlters the chelating motif, affecting binding interactions with Mn2+ ions. acs.org
Hydroxypyridine IsostereIntroduction of a substituent at the 2-positionInfluenza PA EndonucleaseDrives the isostere to bridge the metal ions, improving binding affinity. acs.org
1-hydroxypyridine-2(1H)-thioneAddition of a carboxylic acid group at the 6-positionVIM-2 Metallo-β-lactamaseSignificantly reduces cytotoxicity (6,900-fold) while maintaining potent inhibition. nih.gov

Analog Series-Based Scaffold Analysisnih.gov

The analysis of analog series built upon the pyridine (B92270) scaffold provides deep insights into the structural requirements for biological activity. Pyridine derivatives are recognized for their wide range of therapeutic properties, including anticancer, antibacterial, and anti-inflammatory effects. nih.gov By synthesizing and evaluating a series of related compounds, researchers can identify the core molecular framework responsible for the desired pharmacological effect and refine it for improved potency and selectivity. nih.govmdpi.com

For example, in the development of antiproliferative agents, SAR analysis has shown that the presence and position of specific functional groups on the pyridine ring, such as methoxy (B1213986) (-OCH3), hydroxyl (-OH), and carboxylic ethyl ester (-COOEt), directly influence the compound's activity against various cancer cell lines. mdpi.com The analysis of such series helps in constructing a pharmacophore model, which defines the essential structural features and their spatial arrangement required for interaction with a specific biological target.

Exploration as a Privileged Scaffold in Drug Designnih.gov

The this compound framework is considered a "privileged scaffold." nih.govnih.gov This term, introduced by Evans et al., describes molecular structures that are capable of binding to multiple, distinct biological targets with high affinity, making them highly versatile starting points for drug discovery. nih.gov Pyridone rings, a key feature of this scaffold, possess unique physicochemical properties, including weak alkalinity and the ability to act as both hydrogen-bond donors and acceptors, contributing to their broad biological activities. nih.gov

Development of Bioactive Moleculesacs.orgnih.gov

The versatility of the hydroxypyridone scaffold has led to the development of numerous bioactive molecules. nih.gov Its utility as a privileged fragment is evident in the design of compounds targeting a wide array of biological systems. nih.gov A prominent example is the creation of potent inhibitors of the influenza virus endonuclease. Starting with a hydroxypyridinone core, researchers have developed compounds with half-maximal inhibitory concentration (IC50) values in the low nanomolar range, comparable to the parent carboxylic acid molecule. acs.org

Another significant application is in the development of antibacterial agents. The discovery of 1-hydroxypyridine-2(1H)-thiones-6-carboxylic acid as a nanomolar inhibitor of VIM-2 metallo-β-lactamase demonstrates the scaffold's potential in combating antibiotic resistance. This compound was shown to restore the efficacy of β-lactam antibiotics against resistant E. coli strains in cellular assays. nih.gov

Inhibition of Biological Targetsacs.orgnih.gov

Derivatives of the this compound scaffold have been successfully designed to inhibit specific and critical biological targets. The ability of the core structure to chelate metal ions is a key feature in its inhibitory action against various metalloenzymes. acs.org

Key Biological Targets Inhibited:

Influenza PA Endonuclease: This enzyme is essential for viral replication. Hydroxypyridinone-based inhibitors coordinate to the two manganese ions in the enzyme's active site, blocking its function. Various isosteres have been developed that show potent inhibition, with many exhibiting IC50 values in the low nanomolar range. acs.org

VIM-2 Metallo-β-lactamase (MBL): MBLs are a major cause of bacterial resistance to β-lactam antibiotics. 1-hydroxypyridine-2(1H)-thiones-6-carboxylic acid was identified as a highly potent inhibitor of the VIM-2 enzyme, with a Ki (inhibition constant) of 13 nM. nih.gov This demonstrates the scaffold's effectiveness in targeting the dinuclear zinc active site of these enzymes. nih.gov

Derivative ClassSpecific TargetInhibitory PotencySource
Hydroxypyridinone Metal-Binding IsosteresInfluenza PA EndonucleaseIC50 values in the low nanomolar range acs.org
1-hydroxypyridine-2(1H)-thiones-6-carboxylic acidVIM-2 Metallo-β-lactamaseKi = 13 nM nih.gov

Mechanistic Insights into Biological Activity

The biological activity of this compound derivatives is rooted in their ability to interact with specific molecular targets, often metalloenzymes, through precise chemical interactions. The mechanism of action typically involves the core scaffold acting as a metal-binding pharmacophore.

In the case of influenza PA endonuclease inhibitors, X-ray crystallography has revealed the binding modes of these compounds. The hydroxypyridinone moiety directly coordinates with the dinuclear Mn2+ cluster in the enzyme's active site. acs.org This interaction effectively occupies the active site and prevents the enzyme from performing its function in viral replication. Some isosteres have been observed to form a pseudo-five-membered ring through hydrogen bonding with water, which provides conformational stabilization and enhances binding without requiring a more complex bicyclic structure. acs.org

Similarly, the mechanism for the inhibition of metallo-β-lactamases like VIM-2 by 1-hydroxypyridine-2(1H)-thione derivatives involves the formation of a five-membered complex with the zinc ions in the active site via the scaffold's oxygen and sulfur atoms. nih.gov Molecular modeling suggests that the carboxylate group also plays a role, potentially forming a salt bridge with key amino acid residues like Arg205 and hydrogen bonding with Asn210, which is essential for achieving potent and selective inhibition against VIM-2. nih.gov

Enzyme and Receptor Interaction Studies

The structural framework of this compound derivatives makes them promising candidates for targeted interactions with various enzymes and receptors, leading to the modulation of biological pathways. Research in this area has revealed their potential as inhibitors of enzymes crucial in disease progression.

One area of investigation has been their role as inhibitors of lactate (B86563) dehydrogenase (LDH), an enzyme implicated in cancer metabolism. A novel series of ethyl pyrimidine-quinolinecarboxylate derivatives were designed and synthesized as potential human lactate dehydrogenase A (hLDHA) inhibitors. mdpi.com Among these, several compounds with a U-shaped spatial arrangement demonstrated significant inhibitory activity, with thirteen of the tested compounds showing IC50 values below 5 μM. mdpi.com Notably, compounds 16a , 18b , 18c , and 18d exhibited potent inhibition with IC50 values of approximately 1 μM. mdpi.com These findings highlight the potential of pyridine carboxylate derivatives in the development of novel anticancer agents targeting tumor metabolism. mdpi.com

Another significant area of research is the inhibition of telomerase, an enzyme crucial for the immortalization of cancer cells. A study focused on the synthesis of 6-formyl-pyridine-2-carboxylate derivatives, which were evaluated for their telomerase inhibitory activity. nih.gov The derivatives were prepared by coupling 6-formyl-2-carboxylic acid with various phenols, thiophenols, and anilines. Among the synthesized compounds, the 3,4-dichlorothiophenol (B146521) ester derivative demonstrated the most potent in vitro telomerase inhibitory activity and also showed significant tumor suppression in vivo. nih.gov

Furthermore, the pyridine carboxylic acid scaffold is recognized for its versatility in medicinal chemistry, in part due to the carboxylic group's ability to coordinate with metal ions, a key feature in enzyme inhibition. nih.gov This property has been exploited in the design of inhibitors for a range of enzymes, including histone demethylases and methionine aminopeptidases. nih.gov The ease of substitution on the pyridine ring allows for the fine-tuning of activity and selectivity, making these derivatives a valuable platform for discovering novel enzyme inhibitors. nih.gov

Table 1: Enzyme Inhibitory Activity of Selected Pyridine Carboxylate Derivatives

Compound Target Enzyme IC50 Value Reference
Ethyl pyrimidine-quinolinecarboxylate 16a hLDHA ~ 1 μM mdpi.com
Ethyl pyrimidine-quinolinecarboxylate 18b hLDHA ~ 1 μM mdpi.com
Ethyl pyrimidine-quinolinecarboxylate 18c hLDHA ~ 1 μM mdpi.com
Ethyl pyrimidine-quinolinecarboxylate 18d hLDHA ~ 1 μM mdpi.com
3,4-dichlorothiophenol ester of 6-formyl-pyridine-2-carboxylic acid Telomerase Not specified nih.gov

Chelation-Based Mechanisms in Biological Systems

Hydroxypyridinone (HP) structures, which are closely related to the 6-hydroxypyridine moiety of the title compound, are well-established as effective metal chelating agents. nih.govresearchgate.net This chelating ability is a cornerstone of their biological activity, influencing various physiological and pathological processes. Chelation allows for the transport of metals to or from biological targets and can either promote or inhibit their carcinogenic potential. nih.gov

The fundamental principle behind the chelating action of these compounds lies in their ability to form stable complexes with metal ions, particularly hard metal ions like iron(III), aluminum(III), copper(II), and zinc(II). nih.gov This interaction is facilitated by the presence of exocyclic O,O-donor atoms from ortho-positioned keto and hydroxy groups on the N-heterocycle. nih.gov The stability of these metal complexes is a critical factor in their biological application, and it is often evaluated using parameters like the pM value, which indicates the ligand's affinity for different metal cations. nih.gov

In biological systems, the effectiveness of a chelating agent is determined by its conditional stability constant, which accounts for competition from other ions such as Ca2+, H+, and OH-. nih.gov For instance, while Fe(III)EDTA is conventionally considered much stronger than Cu(II)EDTA, at a physiological pH of 7, the Cu(II)EDTA complex is significantly more stable. This highlights the importance of considering the biological milieu when evaluating the chelating potential of compounds like this compound derivatives.

The applications of hydroxypyridinone-based chelators are diverse, ranging from the remediation of metal ion ecotoxicity to therapeutic uses. researchgate.net The ability to functionalize these molecules allows for the tuning of their pharmacokinetic properties and the enhancement of their thermodynamic stabilities with target metal ions. nih.gov For example, bifunctional mono-(3-hydroxy-4-pyridinones) have been developed and tested for their ability to chelate various metal ions, with potential applications in managing metal overload or toxicity. nih.gov

Antioxidant Activity and Oxidative Stress Modulation

Derivatives of hydroxypyridine are recognized for their potential to counteract oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. researchgate.netnih.govmdpi.com Oxidative stress is implicated in the pathophysiology of a wide array of human diseases, making antioxidants a key area of therapeutic research. nih.govmdpi.com

Research on compounds structurally related to this compound has demonstrated significant antioxidant properties. For instance, 3-hydroxy-2-ethyl-6-methylpyridinium nitroxysuccinate was shown to significantly decrease the formation of ROS induced by the antitumor drug Cisplatin in normal cells in vitro. researchgate.net In vivo studies with this compound also revealed a reduction in the concentration of malondialdehyde (MDA), a marker of oxidative stress, in the blood and heart of animals treated with Cisplatin. researchgate.net Furthermore, this derivative was found to activate the expression of genes in the antioxidant system, such as NAD(P)H:quinone oxidoreductase. researchgate.net

The antioxidant mechanism of these compounds can involve various cellular pathways. They can act as direct scavengers of free radicals or modulate the activity of endogenous antioxidant enzymes. researchgate.net The study of 1,4-dihydropyridine (B1200194) (DHP) derivatives, another class of related compounds, has shown that their antioxidant potential can be evaluated through assays measuring total antioxidant capacity (TAC). nih.gov These studies often reveal that the introduction of certain structural modifications can enhance their ability to mitigate oxidative stress. nih.gov

It is important to note that while some compounds demonstrate pro-oxidative potential at certain concentrations, many hydroxypyridine derivatives exhibit a favorable antioxidant profile, suggesting their potential utility in conditions associated with oxidative damage. nih.gov The ability of these compounds to modulate cellular redox status underscores their therapeutic potential in a variety of diseases where oxidative stress plays a pathogenic role. researchgate.net

Table 2: Antioxidant Activity of a Related Hydroxypyridine Derivative

Compound Effect on ROS Effect on MDA Effect on Antioxidant Gene Expression Reference
3-hydroxy-2-ethyl-6-methylpyridinium nitroxysuccinate Decreased formation in normal cells Decreased concentration in blood and heart Increased expression of NAD(P)H:quinone oxidoreductase researchgate.net

Specific Therapeutic Area Research (excluding dosage/administration)

Anti-inflammatory Properties

Inflammation is a complex biological response to harmful stimuli and is a key component of many chronic diseases. researchgate.net Pyridine carboxylic acid derivatives have been investigated for their potential to modulate inflammatory pathways. The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). nih.govmdpi.com

Research on various carboxylic acid derivatives has demonstrated their potential as anti-inflammatory agents. For example, a study on newly synthesized (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal derivatives and their corresponding carboxylic acids revealed potent inhibitory activity against COX-1, COX-2, and 5-LOX enzymes in vitro. nih.gov Specifically, compounds FM4 , FM10 , and FM12 showed significant inhibition of COX-2 with IC50 values of 0.74 µM, 0.69 µM, and 0.18 µM, respectively. nih.gov These compounds also demonstrated potent analgesic and anti-inflammatory effects in in vivo models. nih.gov

Another study synthesized a pivalate-based Michael product, MAK01 , and evaluated its anti-inflammatory potential. mdpi.com This compound exhibited inhibitory activity against COX-1, COX-2, and 5-LOX with IC50 values of 314, 130, and 105 μg/mL, respectively. mdpi.com In a carrageenan-induced paw edema model in vivo, MAK01 showed a significant reduction in inflammation. mdpi.com

While direct studies on the anti-inflammatory properties of this compound are limited, the promising results from structurally related carboxylic acid derivatives suggest that this class of compounds warrants further investigation for the management of inflammatory conditions. The presence of the carboxylic acid moiety appears to be a key contributor to their anti-inflammatory and analgesic activities. researchgate.netnih.gov

Table 3: In Vitro Anti-inflammatory Activity of Related Carboxylic Acid Derivatives

Compound Target Enzyme IC50 Value Reference
FM4 COX-2 0.74 μM nih.gov
FM10 COX-2 0.69 μM nih.gov
FM12 COX-2 0.18 μM nih.gov
MAK01 COX-1 314 μg/mL mdpi.com
MAK01 COX-2 130 μg/mL mdpi.com
MAK01 5-LOX 105 μg/mL mdpi.com

Antimicrobial and Antiviral Activities

The pyridine nucleus is a "privileged" scaffold in medicinal chemistry, and its derivatives have demonstrated a broad spectrum of antimicrobial and antiviral activities. mdpi.com The search for novel agents to combat infectious diseases is a global health priority, and pyridine-containing compounds are a promising area of research. mdpi.com

The antimicrobial efficacy of pyridine derivatives is often enhanced by the presence of specific functional groups, such as amino, hydroxy, and carboxylic acid moieties. mdpi.com Studies on pyridine-2-carboxylic acid and its derivatives have shown their potential as antibacterial and antifungal agents. researchgate.net The mechanism of action can vary, but it often involves the interaction with microbial DNA or the inhibition of essential enzymes. researchgate.net For instance, some N-alkylated pyridine-based organic salts have demonstrated significant antibacterial and antibiofilm activities against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. mdpi.com

In the realm of antiviral research, pyridine derivatives have been investigated for their activity against a range of viruses, including the influenza virus, herpes simplex virus, and more recently, SARS-CoV-2. nih.gov Some patents have disclosed the potential of certain pyridine carboxylic acid derivatives to be effective against SARS-CoV-2. nih.gov The structural diversity of these compounds allows for the development of agents that can target various stages of the viral life cycle.

A review of pyridine compounds highlights that the incorporation of an additional heterocyclic ring can intensify and broaden their therapeutic properties, including their antimicrobial and antiviral effects. mdpi.com For example, nicotinic acid benzylidene hydrazide derivatives have shown antimicrobial activity comparable to standard drugs like fluconazole (B54011) and norfloxacin (B1679917) against a panel of bacteria and fungi. mdpi.com

While specific data on the antimicrobial and antiviral activities of this compound derivatives are not extensively detailed in the available literature, the general and potent activity of the broader class of pyridine carboxylic acid derivatives suggests that this would be a fruitful area for future investigation.

Antidiabetic Potentials

Diabetes mellitus is a chronic metabolic disorder, and the search for new and effective antidiabetic agents is a continuous effort in pharmaceutical research. nih.gov Pyridine derivatives have emerged as a class of compounds with significant potential in the management of diabetes. nih.gov Their therapeutic effects are often mediated through the inhibition of key enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase. nih.govmdpi.com

A recent study focused on the synthesis and α-amylase inhibitory activity of biaryl pyrazolo[3,4-b]pyridine ester and hydrazide derivatives. mdpi.com The ester derivatives, which share a carboxylate feature with this compound, demonstrated promising results. Several of the synthesized compounds exhibited excellent inhibition of α-amylase, with IC50 values significantly lower than that of the reference drug, acarbose (B1664774). mdpi.com

For example, in the series of pyrazolo[3,4-b]pyridine ester derivatives (6a–i ), compounds 6b , 6c , 6g , and 6h showed potent α-amylase inhibition with IC50 values of 5.14 µM, 5.15 µM, 5.20 µM, and 5.56 µM, respectively. mdpi.com These values are substantially better than that of acarbose (IC50 = 200.1 ± 0.15 µM). mdpi.com Molecular docking studies suggested that the carbonyl group and the oxygen atom of the ester functionality play a crucial role in the interaction with the active site of the α-amylase enzyme through hydrogen bonding. mdpi.com

These findings underscore the potential of pyridine carboxylate derivatives as a novel class of therapeutic agents for diabetes management. nih.gov The ability to make structural modifications to the pyridine scaffold provides an opportunity to optimize their efficacy, selectivity, and safety profiles. nih.gov The promising α-amylase inhibitory activity of related ester derivatives suggests that this compound and its analogues are worthy of further investigation for their antidiabetic potential.

Table 4: α-Amylase Inhibitory Activity of Pyrazolo[3,4-b]pyridine Ester Derivatives

Compound α-Amylase IC50 (μM) Reference
6b 5.14 mdpi.com
6c 5.15 mdpi.com
6g 5.20 mdpi.com
6h 5.56 mdpi.com
Acarbose (Reference) 200.1 ± 0.15 mdpi.com

Neurological Disorder Research

Derivatives of hydroxypyridine, a core structure related to this compound, have been identified as promising agents in the research of neurological disorders, primarily due to their neuroprotective and cerebroprotective properties. These compounds are investigated for their potential to mitigate neuronal damage caused by conditions like ischemic stroke and severe infections of the central nervous system. mdpi.comnih.gov

One area of focus is their efficacy in counteracting ischemic brain damage. mdpi.com Research on compounds such as 2-ethyl-6-methyl-3-hydroxypyridinium gammalactone-2,3-dehydro-L-gulonate (3-EA) has shown significant cell-protective effects in models of glutamate (B1630785) excitotoxicity and oxygen-glucose deprivation. mdpi.com Studies indicate that these derivatives can suppress cortical cell death in a dose-dependent manner. The proposed mechanism involves the regulation of intracellular calcium ion ([Ca2+]i) dynamics, where pre-incubation with the compound leads to a stabilization of [Ca2+]i in neurons and astrocytes, thereby inhibiting necrotic cell death. mdpi.com Furthermore, these compounds appear to influence the expression of genes related to apoptosis, promoting an overexpression of anti-apoptotic genes like BCL-2 and STAT3. mdpi.com In animal models of irreversible middle cerebral artery occlusion, daily administration of a hydroxypyridine derivative has been shown to ameliorate the severity of the neurological disorder and preserve the integrity of brain tissue. mdpi.com

Another significant application is in the context of purulent meningitis, a severe bacterial infection characterized by high mortality and the potential for lasting neurological deficits. nih.govnih.gov A novel compound, 2-ethyl-6-methyl-3-hydroxypyridine-2,6-dichlorophenyl(amino)phenylethanoic acid (EMHDPA), has demonstrated considerable cerebroprotective effects in experimental models of pneumococcal meningitis. nih.govnih.gov In these studies, animals treated with the compound exhibited significantly higher survival rates (80%) compared to control groups. nih.gov The therapeutic benefits observed include a lesser intensity of neurological deficits, improved clinical health status, and higher locomotor activity. nih.govnih.gov The mechanism of action in this context is linked to the reduction of oxidative stress, with a marked decrease in indicators such as catalase, superoxide (B77818) dismutase, malondialdehyde, and nitric oxide in the brain tissue of treated animals. nih.gov

The research findings highlight the potential of hydroxypyridine derivatives in the management of acute and chronic neurological conditions.

Derivative ClassNeurological Condition StudiedKey Research FindingsReference
2-ethyl-6-methyl-3-hydroxypyridinium saltsIschemic StrokeSuppressed cortical cell death; Stabilized intracellular Ca2+ levels; Promoted expression of anti-apoptotic genes. mdpi.com
2-ethyl-6-methyl-3-hydroxypyridine conjugatesPurulent MeningitisIncreased survival rates to 80%; Reduced severity of neurological deficits; Decreased oxidative stress markers in the brain. nih.govnih.gov

Antiatherosclerotic and Hypolipidemic Effects

The pyridine-2-carboxylate scaffold, central to this compound, has been explored for its potential in managing cardiovascular health, specifically in relation to hypercholesterolemia. Research into related structures, such as Ethyl 6-acetylpyridine-2-carboxylate, indicates that this class of compounds is under investigation for its cholesterol-lowering properties. nih.gov One such compound, MD-0727, is noted as a potent cholesterol absorption inhibitor. nih.gov This mechanism is distinct from that of statins, which work by inhibiting cholesterol production in the liver. Instead, these pyridine derivatives may act by reducing the amount of cholesterol absorbed from the digestive tract. nih.gov While direct studies on the antiatherosclerotic and hypolipidemic effects of this compound are not extensively detailed in the available literature, the investigation of structurally similar molecules for hyperlipidemia suggests a promising avenue for future research. nih.gov

Anti-hypoxic, Nootropic, and Anxiolytic Effects

Derivatives of 3-hydroxypyridine (B118123) are well-documented for their significant anti-hypoxic and nootropic (cognition-enhancing) effects. nih.govresearchgate.net Compounds like emoxipine and mexidol have been shown to produce a distinct anti-hypoxic effect, increasing the resistance of animals to acute hypoxic hypoxia. nih.gov This activity is believed to contribute to their neuroprotective capabilities. It has been established that combining 3-hydroxypyridine derivatives with succinic acid can potentiate, or act in synergy with, this anti-hypoxic activity. researchgate.net

The nootropic action of these compounds is often linked to their anti-hypoxic properties. In studies involving rats with alloxan-induced diabetes, a condition known to impair cognitive function, the administration of emoxipine and mexidol corrected conditional learning disorders. nih.gov This cognitive improvement was directly related to the anti-hypoxic activity of the drugs. The nootropic effect is also associated with the compounds' ability to decrease hyperglycemia and hyperlipidemia in diabetic models. nih.gov

While the anti-hypoxic and nootropic effects are well-studied, specific research detailing the anxiolytic (anti-anxiety) effects of this compound derivatives is less prominent. However, the broader class of 3-hydroxypyridine derivatives is known to possess a wide spectrum of pharmacological activities that includes neurotropic effects, suggesting that anxiolytic properties may be an area for further investigation.

Pharmacological EffectKey FindingsAssociated CompoundsReference
Anti-hypoxicIncreases resistance to acute hypoxic hypoxia. Effect is potentiated by succinic acid.Emoxipine, Mexidol (3-hydroxypyridine derivatives) nih.govresearchgate.net
NootropicCorrects conditional learning disorders, an effect correlated with anti-hypoxic activity and reduction of hyperglycemia/hyperlipidemia.Emoxipine, Mexidol nih.gov
AnxiolyticLess extensively studied for this specific derivative class, but falls under the broader neurotropic activities of hydroxypyridines.N/A

In Silico Studies in Drug Discovery

In silico methods, which utilize computer simulations, are integral to modern drug discovery and are frequently applied to novel scaffolds like this compound and its derivatives. These computational tools help predict the pharmacological properties of a molecule, saving significant time and resources by identifying promising candidates early in the development process. nih.govnih.gov

Molecular Docking Investigations

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as a derivative of this compound, binds to a macromolecular target, typically a protein. semanticscholar.orgnih.gov This method models the preferred orientation of the ligand within the protein's binding site and estimates the binding affinity, often expressed as a docking score. nih.gov By understanding these interactions, researchers can predict a compound's potential biological activity and mechanism of action. semanticscholar.org

For pyridine and carboxamide derivatives, docking studies are used to explore binding modes with various therapeutic targets. mdpi.comfrontiersin.org For example, studies on related heterocyclic compounds have used docking to identify key hydrogen bonds and hydrophobic interactions with the active sites of enzymes, which are crucial for inhibitory activity. frontiersin.org The results of these simulations can guide the rational design of new derivatives with improved potency and selectivity. frontiersin.org

ADME (Absorption, Distribution, Metabolism, Excretion) Screening and Prediction

ADME properties determine the pharmacokinetic profile of a drug candidate, influencing its journey through the body. In silico ADME prediction is a critical step in drug discovery, helping to filter out compounds that are likely to fail in later stages due to poor pharmacokinetics. nih.govnih.gov

Computational models and software, such as SwissADME and pkCSM, are used to predict a wide range of ADME parameters for derivatives of this compound. nih.govmdpi.com Key predicted properties include:

Absorption: Parameters like Caco-2 cell permeability and human intestinal absorption are calculated to estimate how well a compound will be absorbed when administered orally. mdpi.com

Distribution: Predictions for blood-brain barrier (BBB) permeability are vital for drugs targeting the central nervous system, while plasma protein binding affects the amount of free drug available to act on its target. frontiersin.org

Metabolism: Models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound, helping to anticipate potential drug-drug interactions. mdpi.com

Excretion: Properties related to how the drug is eliminated from the body are also assessed.

These predictions provide a comprehensive profile of a molecule's likely behavior in vivo, guiding its selection and optimization. mdpi.comfrontiersin.org

Drug-likeness and Rule-of-Five Analysis

Drug-likeness is a qualitative concept used to assess whether a compound possesses properties that would make it a likely candidate for an orally active drug. nih.govwikipedia.org One of the most widely used guidelines for evaluating drug-likeness is Lipinski's Rule of Five. wikipedia.orgdrugbank.com This rule establishes a set of simple physicochemical parameters that are commonly met by the majority of orally administered drugs. wikipedia.orgresearchgate.net

The Rule of Five states that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

Molecular Weight (MW): No more than 500 Daltons. wikipedia.org

Log P (Octanol-water partition coefficient): Not greater than 5. wikipedia.org

Hydrogen Bond Donors (HBD): No more than 5 (sum of OH and NH groups). wikipedia.org

Hydrogen Bond Acceptors (HBA): No more than 10 (sum of N and O atoms). wikipedia.org

Future Directions and Emerging Research Avenues

Novel Synthetic Routes and Green Chemistry Approaches

The synthesis of pyridine (B92270) derivatives is undergoing a significant transformation, driven by the principles of green chemistry which prioritize efficiency, safety, and sustainability. Future efforts in synthesizing Ethyl 6-hydroxypyridine-2-carboxylate and related structures will likely focus on moving away from traditional, often harsh, synthetic methods that rely on stoichiometric oxidants like potassium permanganate (B83412) or nitric acid. researchgate.net

Modern approaches emphasize atom economy and environmental responsibility. Key emerging strategies include:

Microwave-Assisted Synthesis : This technique has been recognized as a valuable green chemistry tool, often leading to significantly reduced reaction times and improved yields in the creation of novel pyridine compounds. nih.gov

Multicomponent Reactions (MCRs) : MCRs are highly efficient processes where three or more reactants combine in a single operation to form a complex product, thereby minimizing intermediate steps and waste. researchgate.net This strategy is ideal for rapidly generating libraries of substituted pyridines for screening.

Solvent- and Catalyst-Free Conditions : A major goal of green synthesis is the elimination of hazardous organic solvents and heavy metal catalysts. Research is demonstrating the feasibility of synthesizing pyridine derivatives like N-pyridin-2-yl carbamates and pyridine-2-yl substituted ureas without the need for solvents or catalysts, representing a significant step towards more environmentally benign chemical production. rsc.orgrsc.org One approach involves the solid-state reaction at room temperature to produce complexes like Zinc Pyridine-2,6-dicarboxylate. ijcce.ac.ir

These green methodologies promise not only to make the synthesis of compounds like this compound more sustainable but also to facilitate the discovery of new derivatives with unique properties.

Advanced Applications in Catalysis and Materials Science

The unique electronic properties and coordination capabilities of the pyridine carboxylate scaffold make it a prime candidate for advanced applications in catalysis and materials science. The nitrogen atom and carboxylate group can act as ligands, binding to metal centers to create functional complexes.

Catalysis : Nickel complexes incorporating pyridine ligands have been synthesized and investigated for their catalytic activity. researchgate.net For instance, "nickelalactones" have been used in reactions that form new carbon-carbon and carbon-sulfur bonds, offering novel preparative routes for creating functionalized organic compounds. researchgate.net Future research will likely explore the catalytic potential of complexes derived from this compound for a wider range of organic transformations.

Materials Science : Pyridine derivatives are integral to the development of advanced materials. For example, related compounds are used in the preparation of photochromic materials, which have applications in data recording, memory, and display devices. materialsciencejournal.org Furthermore, metal complexes of pyridine dicarboxylates can serve as precursors for nanomaterials. The thermal decomposition of a [Zn(Hpda)2]·2H2O complex, synthesized via a green route, has been shown to produce nano-sized Zinc Oxide (ZnO) particles, demonstrating a pathway from a molecular pyridine derivative to a functional nanomaterial. ijcce.ac.ir

The table below summarizes key research findings in these areas.

Table 1: Applications in Catalysis and Materials Science

Application Area Compound/Derivative Class Specific Use/Finding
Catalysis Nickelacyclic carboxylates with pyridine ligands Mediate C-C and C-S bond formation reactions. researchgate.net
Materials Science 3-Pyridine carboxaldehyde Precursor for photochromic compounds used in memory materials. materialsciencejournal.org
Nanomaterials Zinc Pyridine-2,6-dicarboxylate complex Precursor for the synthesis of nano-ZnO particles via thermal decomposition. ijcce.ac.ir

Refined Computational Models for Predictive Research

Computational chemistry has become an indispensable tool for accelerating the discovery and optimization of new molecules. In-silico techniques allow researchers to predict the properties and behavior of pyridine carboxylate derivatives before committing to laborious and expensive laboratory synthesis.

Future research will leverage increasingly sophisticated computational models to:

Predict Reactivity and Stability : Methods like Density Functional Theory (DFT) are used to calculate electronic structure and parameters such as the HOMO-LUMO gap, which provides insight into a molecule's reactivity. researchgate.net These calculations can help optimize reaction conditions and predict the stability of new derivatives. materialsciencejournal.org

Screen for Biological Activity : Molecular docking simulations are employed to predict how a molecule will bind to a specific biological target, such as a protein or enzyme. researchgate.net This allows for the virtual screening of large libraries of compounds to identify promising candidates for treating diseases.

Evaluate Pharmacokinetics (ADMET) : Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. researchgate.net This early-stage assessment helps to identify compounds with favorable drug-like properties and flag potential issues, such as carcinogenicity or other adverse effects, thereby streamlining the drug development pipeline. researchgate.net

For example, computational studies on pyridine variants of benzoyl-phenoxy-acetamide have been used to predict their ability to penetrate brain tumors and to guide their synthesis. nih.gov

Exploration of New Biological Targets and Therapeutic Areas

The pyridine carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs used to treat a wide array of conditions. nih.govnih.gov Derivatives have shown a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive effects. nih.gov

Future research is focused on identifying novel biological targets and expanding the therapeutic utility of this compound class. A major area of interest is in the development of enzyme inhibitors. nih.gov The pyridine ring can engage in π-π stacking and hydrogen bonding with biological targets, while the carboxylate group can coordinate with metal ions within an enzyme's active site, enhancing binding affinity. nih.gov

The table below indicates the range of enzyme targets and therapeutic areas being explored for pyridine carboxylic acid derivatives. nih.gov

Table 2: Enzyme Targets and Potential Therapeutic Applications

Enzyme/Target Class Potential Therapeutic Area
Kinases (e.g., IRAK4, ASK1, Trk) Inflammation, Cancer, Neurological Disorders
Demethylases (e.g., KDM4) Cancer Treatment
Proteases (e.g., Calpain, MetAPs) Various (e.g., neurodegeneration, infection)
Cyclooxygenase (COX-1/COX-2) Inflammation and Pain
Urease Treatment of H. pylori infections
α-Amylase / α-Glucosidase Diabetes Management
Xanthine Oxidase (XO) Gout

The versatility of the scaffold allows for fine-tuning of its structure to achieve high potency and selectivity for specific enzyme targets, opening up new avenues for drug discovery. nih.gov

Synergistic Research with Other Compound Classes

The future of drug design and materials science often lies in the combination of different molecular scaffolds to create hybrid compounds with enhanced or entirely new functionalities. The pyridine carboxylate structure is an excellent platform for such synergistic research.

By fusing the pyridine carboxylate core with other pharmacophores or functional moieties, researchers can develop molecules that:

Target Multiple Biological Pathways : In complex diseases like cancer, a multi-target approach is often more effective. A hybrid molecule could be designed to inhibit two different enzymes in a cancer-related pathway, potentially leading to a synergistic therapeutic effect.

Improve Pharmacokinetic Properties : Attaching the pyridine carboxylate moiety to another active compound can alter its properties, for instance, by improving its metabolic stability or cellular permeability. nih.gov

Create Novel Materials : In materials science, combining the pyridine carboxylate unit with other classes of compounds (e.g., polymers, other heterocycles) can lead to materials with unique optical, electronic, or self-assembly properties.

Research has shown that fusing pyridine carboxylic acids to other aryl or heteroaryl moieties is a viable strategy for bringing together active components, opening up new avenues for discovery. nih.gov The synthesis of bipyridines and other complex heterocyclic systems demonstrates this principle in action, where the properties of the final molecule are a product of the synergistic combination of its constituent parts. researchgate.net

Q & A

Q. Methodology :

  • DFT calculations : Use Gaussian or ORCA to model transition states and calculate activation energies for reactions at the ester or hydroxyl group.
  • Solvent effects : Include PCM (Polarizable Continuum Model) to simulate solvent interactions.
  • NBO analysis : Identifies charge distribution to predict electrophilic sites (e.g., carbonyl carbon vs. pyridine ring).
    Validation involves comparing computed reaction pathways with experimental kinetic data. Contradictions may arise from solvent polarity or steric effects not accounted for in simulations .

Advanced: What experimental precautions are necessary when handling this compound due to its hygroscopic nature?

  • Storage : Anhydrous conditions (desiccator with silica gel) to prevent hydrolysis of the ester group.
  • Handling : Use inert atmosphere (N₂/Ar) gloveboxes for sensitive reactions.
  • Safety : Refer to SDS guidelines for PPE (gloves, goggles) and emergency protocols in case of skin contact or inhalation .

Advanced: How can researchers resolve contradictions between theoretical and experimental pKa values for the hydroxyl group?

Discrepancies often stem from:

  • Solvent choice : Theoretical models may assume gas-phase or aqueous conditions, while experimental values derive from mixed solvents.
  • Tautomeric equilibria : The hydroxyl group may participate in keto-enol tautomerism.
    Resolution steps :
  • Potentiometric titration : Measure pKa in multiple solvents (water, DMSO) to assess solvent effects.
  • UV-Vis spectroscopy : Monitor tautomer ratios via absorption shifts.
  • DFT with explicit solvent molecules : Improve computational accuracy by including solvent molecules in the model .

Advanced: What strategies validate the bioactivity of this compound derivatives in enzymatic assays?

  • Dose-response curves : Use IC₅₀/EC₅₀ values to quantify inhibition/activation.
  • Control experiments : Include known inhibitors (e.g., pyridoxal phosphate analogs) to benchmark activity.
  • X-ray crystallography : Co-crystallize derivatives with target enzymes (e.g., kinases) to confirm binding modes .
    Contradictory results (e.g., high in vitro vs. low cellular activity) may arise from poor membrane permeability, requiring logP optimization.

Advanced: How can green chemistry principles be applied to the synthesis of this compound?

  • Solvent selection : Replace toxic solvents (DMF, dichloromethane) with ethanol or cyclopentyl methyl ether.
  • Catalysis : Use immobilized lipases for esterification to reduce waste.
  • Microwave-assisted synthesis : Shorten reaction times and improve energy efficiency.
    Life-cycle analysis (LCA) tools evaluate the environmental impact of each modification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.